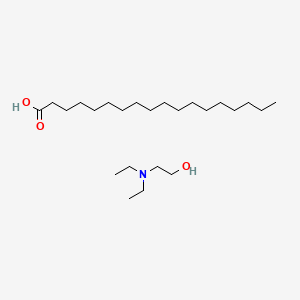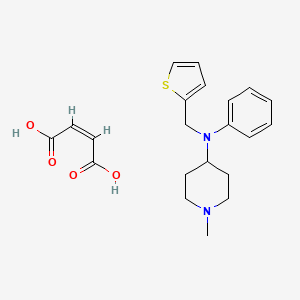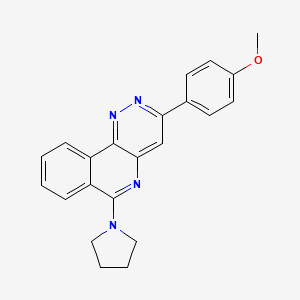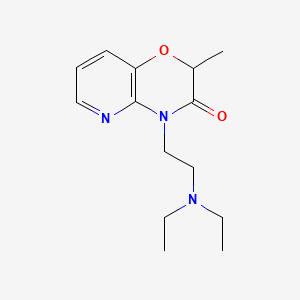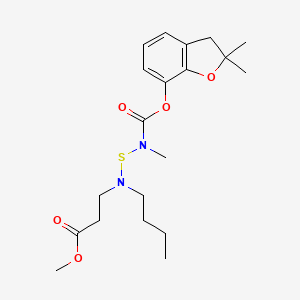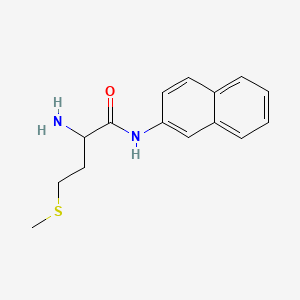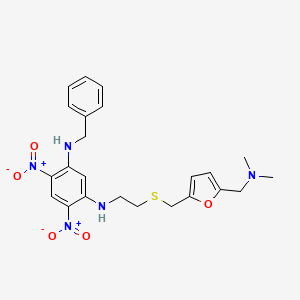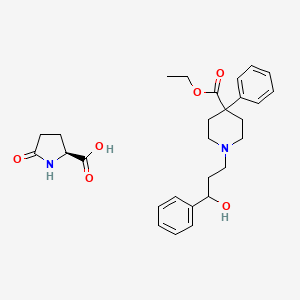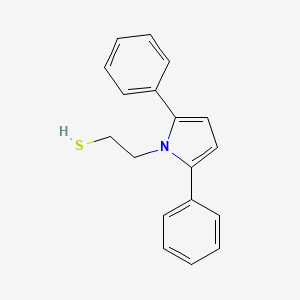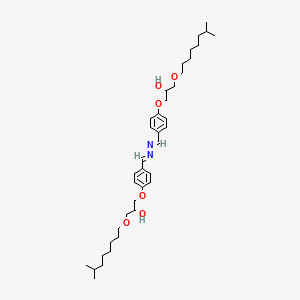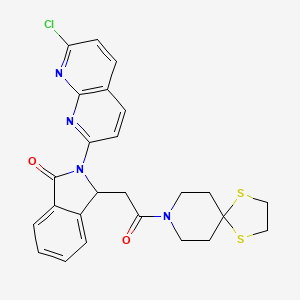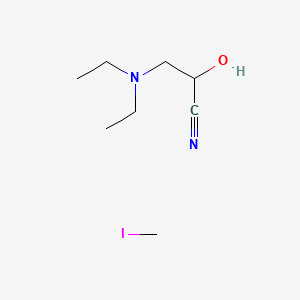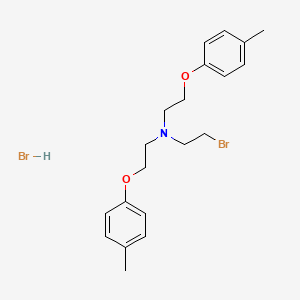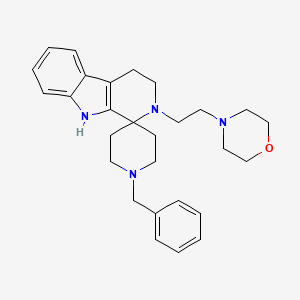
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-2'-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring, a pyridoindole moiety, and a morpholine group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the Pyridoindole Moiety: This step may involve condensation reactions and cyclization of indole derivatives.
Spiro Linkage Formation: The spiro linkage is formed by connecting the piperidine and pyridoindole rings through a single atom.
Introduction of the Morpholine Group: This can be done through nucleophilic substitution reactions.
Final Functionalization: The phenylmethyl group is introduced in the final steps through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Addition: Addition of small molecules to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Similar compounds have been studied as potential drug candidates for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity.
Inhibiting Enzymes: Blocking enzyme activity.
Interacting with DNA/RNA: Affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Piperidines: Compounds with a spiro linkage involving a piperidine ring.
Morpholine Derivatives: Compounds containing a morpholine group.
Uniqueness
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- is unique due to its combination of a spiro linkage, piperidine ring, pyridoindole moiety, and morpholine group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
130889-47-3 |
|---|---|
Molecular Formula |
C28H36N4O |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[2-(1'-benzylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)ethyl]morpholine |
InChI |
InChI=1S/C28H36N4O/c1-2-6-23(7-3-1)22-31-14-11-28(12-15-31)27-25(24-8-4-5-9-26(24)29-27)10-13-32(28)17-16-30-18-20-33-21-19-30/h1-9,29H,10-22H2 |
InChI Key |
UXAWSHIPUMVHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


